![molecular formula C28H26N2O3 B3015252 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1798620-92-4](/img/structure/B3015252.png)
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile and its derivatives have been studied for their antimicrobial properties. For instance, a compound synthesized using a similar xanthene derivative exhibited significant antibacterial and antifungal activities, showing potential as a bactericidal and fungicidal agent (Okasha et al., 2022).
Liquid Crystalline Behavior and Photophysical Properties
Research has been conducted on xanthene derivatives for their liquid crystalline behavior and photophysical properties. Studies on compounds with a similar molecular structure to this compound revealed their potential as good blue-emitting materials, showing absorption and emission bands in specific ranges, which could be beneficial in material sciences (Ahipa et al., 2014).
Antidepressant and Anxiolytic-like Activities
Xanthene derivatives have been evaluated for their antidepressant and anxiolytic-like properties. A study on xanthone derivatives with piperazine moiety found that certain compounds showed promising antidepressant-like activity in animal models, suggesting potential for therapeutic applications in mental health disorders (Pytka et al., 2016).
Synthesis and Structural Studies
Extensive research has been done on the synthesis and structural analysis of xanthene derivatives. Investigations into the crystal structure and synthesis methods of compounds closely related to this compound have provided valuable insights into the molecular geometry and potential applications of these compounds (Benakaprasad et al., 2007).
Mechanism of Action
properties
IUPAC Name |
4-[[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c29-17-20-9-11-21(12-10-20)18-32-19-22-13-15-30(16-14-22)28(31)27-23-5-1-3-7-25(23)33-26-8-4-2-6-24(26)27/h1-12,22,27H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKXYAPBWJDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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